Deoxy miroestrol

Vue d'ensemble

Description

Deoxy miroestrol is a potent phytoestrogen found in the roots of Pueraria candollei var. mirifica, a plant native to Thailand. This compound is known for its strong estrogenic activity, which makes it a valuable component in traditional medicine, particularly for alleviating menopausal symptoms . This compound is structurally related to other phytoestrogens and has been studied for its potential health benefits.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Deoxy miroestrol can be synthesized through various methods, including cell suspension cultures of Pueraria candollei var. mirifica. The production of this compound in these cultures can be enhanced by using elicitors such as methyl jasmonate, yeast extract, and chitosan . These elicitors increase the production of reactive oxygen species, which in turn boosts the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound involves cultivating Pueraria candollei var. mirifica in controlled environments. The roots are harvested and processed to extract the compound. Advanced bioreactor systems are employed to optimize the yield of this compound, ensuring a consistent and high-quality supply for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Deoxy miroestrol undergoes various chemical reactions, including oxidation, reduction, and substitution. When exposed to oxygen, this compound is converted to miroestrol . This oxidation process is significant as it impacts the stability and potency of the compound.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Miroestrol.

Reduction and Substitution: Depending on the reagents used, various derivatives of this compound can be synthesized.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Hormonal Activity

Deoxy miroestrol exhibits strong estrogenic activity, making it a candidate for hormone replacement therapies, particularly in menopausal women. Studies have shown that it binds effectively to estrogen receptors, demonstrating a binding affinity that surpasses that of its analog, miroestrol. In silico simulations indicate that this compound has a stronger interaction with the estrogen receptor alpha ligand-binding domain compared to miroestrol, suggesting its potential use in treating estrogen-related conditions such as breast cancer .

1.2 Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. A study evaluating its effects on RAW 264.7 macrophages demonstrated a reduction in inflammatory markers, suggesting its potential utility in managing inflammatory diseases . The compound's ability to modulate immune responses could also have implications for autoimmune disorders.

Cosmetic Applications

This compound is being explored for its potential in dermatologic and cosmetic formulations due to its antioxidant properties. Its ability to enhance skin hydration and elasticity makes it a valuable ingredient in anti-aging products. Preliminary studies suggest that formulations containing this compound may improve skin texture and reduce the appearance of wrinkles .

Nutritional Applications

As a bioactive compound, this compound is being investigated for its role in functional foods and dietary supplements aimed at promoting women's health. Its phytoestrogenic properties may help alleviate menopausal symptoms such as hot flashes and mood swings. Clinical trials are necessary to establish effective dosages and long-term safety profiles.

Research Methodologies

4.1 Extraction and Purification

The extraction of this compound from Pueraria candollei var. mirifica is challenging due to its trace amounts in plant material. Recent advancements include immunoaffinity chromatography techniques that have improved the yield of this compound during extraction processes . This method not only enhances purity but also facilitates further research into its applications.

4.2 Pharmacokinetics

A pilot pharmacokinetic study highlighted the absorption and distribution characteristics of this compound in animal models, providing insights into its bioavailability and therapeutic potential . Understanding these pharmacokinetic profiles is crucial for developing effective formulations for clinical use.

Case Studies

Mécanisme D'action

Deoxy miroestrol exerts its effects by binding to estrogen receptors in the body. This binding mimics the action of natural estrogen, leading to the activation of estrogen-responsive genes and pathways. The compound’s strong affinity for estrogen receptors makes it effective in alleviating symptoms associated with estrogen deficiency, such as those experienced during menopause . Additionally, this compound has been shown to enhance antioxidant activities, further contributing to its health benefits .

Comparaison Avec Des Composés Similaires

Miroestrol: Structurally similar to deoxy miroestrol and also found in Pueraria candollei var. mirifica.

Isoflavonoids: Such as daidzein and genistein, which are also phytoestrogens but with comparatively lower estrogenic potency.

Uniqueness: this compound stands out due to its high estrogenic activity, which is comparable to that of natural estrogen. This makes it particularly valuable for therapeutic applications, especially in hormone replacement therapy .

Activité Biologique

Deoxy miroestrol (DME) is a potent phytoestrogen derived from Pueraria candollei var. mirifica, a plant known for its traditional medicinal uses, particularly in Southeast Asia. This article explores the biological activity of this compound, detailing its pharmacokinetics, estrogenic effects, and potential therapeutic applications.

This compound is an isoflavonoid compound structurally similar to estradiol, the primary female sex hormone. Unlike steroidal estrogens, DME interacts with estrogen receptors (ERs), particularly ERα and ERβ, influencing various physiological processes. Studies have shown that this compound exhibits a higher binding affinity to ERα compared to its counterpart, miroestrol. This difference is attributed to the functional groups present at specific positions in the molecules, which enhance DME's estrogenic potency .

Pharmacokinetics

A pilot study analyzed the pharmacokinetic profile of this compound in rabbits. Following oral administration of a Pueraria candollei extract, the maximum concentration of DME was observed at 3 hours post-administration, with a peak level of 81.8 ng/ml. The area under the curve (AUC) for DME was significantly higher than that for miroestrol, indicating a greater systemic exposure to DME over time .

| Compound | Max Concentration (ng/ml) | Time to Peak (hours) | AUC (ng·h/ml) |

|---|---|---|---|

| This compound | 81.8 | 3 | 1692.84 |

| Miroestrol | 69.62 | 1 | 854.92 |

Estrogenic Activity

Research has demonstrated that this compound significantly increases uterine weight and volume in animal models, indicating its estrogenic effects. In C57BL/6 mice, treatment with DME resulted in an upregulation of cytochrome P450 enzymes such as CYP2B9 while downregulating CYP1A2, suggesting a unique modulation of hepatic enzyme activity compared to synthetic estrogens like estradiol .

Case Study: Cardiac Events Linked to Phytoestrogens

A notable case involved a patient who experienced severe cardiac complications after ingesting Pueraria mirifica, which contains both miroestrol and this compound. The patient developed prolonged QT intervals and torsades de pointes after a week of consumption. This case highlights the potential risks associated with phytoestrogen intake, particularly in individuals predisposed to cardiac arrhythmias .

Antioxidative Properties

In addition to its estrogenic activity, this compound exhibits antioxidative effects. Studies have indicated that both DME and miroestrol reduce lipid peroxidation levels in mouse brains, suggesting their potential as neuroprotective agents . This antioxidative property may contribute to their therapeutic applications in conditions linked to oxidative stress.

Therapeutic Applications

Given its biological activities, this compound has been proposed as a candidate for alternative therapies in hormone-related conditions such as menopausal symptoms and osteoporosis. Its ability to mimic estrogenic activity without the side effects associated with synthetic hormones makes it an attractive option for further research and clinical trials .

Propriétés

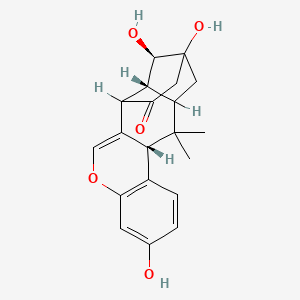

IUPAC Name |

(3S,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12?,15?,16-,17-,18-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKZPXFWTQSDET-BCEKBLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C3=C(C=C(C=C3)O)OC=C2C4[C@H]5C1CC([C@@H]5O)(CC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261963-67-1 | |

| Record name | Deoxymiroestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261963671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.